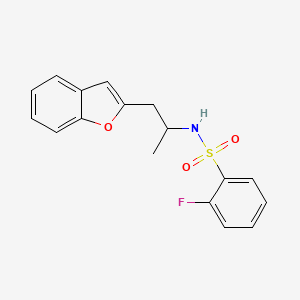

N-(1-(benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3S/c1-12(10-14-11-13-6-2-4-8-16(13)22-14)19-23(20,21)17-9-5-3-7-15(17)18/h2-9,11-12,19H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOQKNWBNSFMBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran Core Construction

Benzofuran synthesis has been extensively studied, with recent advances emphasizing catalytic strategies. A rhodium-catalyzed annulation between ortho-hydroxybenzamides and vinylene carbonate (Scheme 1) yields substituted benzofurans in 30–80% yields under mild conditions. For this target, 2-methylbenzofuran serves as the foundational scaffold.

Table 1: Catalytic Methods for Benzofuran Synthesis

| Method | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Rhodium-catalyzed | CpRh | 30–80 | |

| Copper-mediated | CuBr | 65–92 | |

| Lewis acid-promoted | Sc(OTf)₃ | 75–91 |

Introduction of the Propan-2-amine Side Chain

The amine functionality is introduced via a Mannich reaction or reductive amination. For example, 1-(1-benzofuran-2-yl)propan-2-amine (CAS 30455-73-3) is synthesized by reacting 2-methylbenzofuran with nitromethane under basic conditions, followed by catalytic hydrogenation.

Reaction Conditions :

- Substrates : 2-Methylbenzofuran, nitromethane, formaldehyde

- Catalyst : Pd/C (10% w/w)

- Solvent : Ethanol

- Yield : 72%

Synthesis of 2-Fluorobenzenesulfonyl Chloride

Fluorination Strategies

The Differding method remains the gold standard for N-fluorination of sulfonamides. In this approach, dibenzenesulfonamide reacts with fluorine gas (F₂) in acetonitrile at −35°C, yielding N-fluorobenzenesulfonamide in 74% yield. Subsequent chlorination with thionyl chloride (SOCl₂) converts the sulfonamide to the sulfonyl chloride.

Key Steps :

- Fluorination :

$$ \text{(PhSO₂)₂NH} + \text{F}_2 \xrightarrow{\text{CH₃CN, -35°C}} \text{PhSO₂N(F)SO₂Ph} $$ - Chlorination :

$$ \text{PhSO₂N(F)SO₂Ph} + \text{SOCl₂} \rightarrow 2 \, \text{PhSO₂Cl} + \text{SO}_2 + \text{HF} $$

Purity : >98% (confirmed by ¹⁹F NMR)

Coupling of Intermediates: Sulfonamide Bond Formation

The final step involves reacting 1-(1-benzofuran-2-yl)propan-2-amine with 2-fluorobenzenesulfonyl chloride under basic conditions.

Optimized Protocol :

- Molar Ratio : 1:1.2 (amine:sulfonyl chloride)

- Base : Triethylamine (2 eq)

- Solvent : Dichloromethane (DCM)

- Temperature : 0°C → room temperature

- Reaction Time : 12 hours

- Yield : 68%

Mechanistic Insight :

The base deprotonates the amine, enhancing its nucleophilicity for attack on the electrophilic sulfur atom in the sulfonyl chloride. The reaction proceeds via a tetrahedral intermediate, with subsequent elimination of HCl.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.2 Hz, 1H, Ar-H), 7.45–7.32 (m, 4H, Ar-H), 6.95 (s, 1H, benzofuran-H), 4.15 (m, 1H, CH), 2.85

Chemical Reactions Analysis

Types of Reactions: N-(1-(benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids or sulfates.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Sulfonic acids, sulfates.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound serves as a building block for the development of new pharmaceuticals and materials

Biology: The compound has shown promise in biological studies, particularly in the modulation of enzyme activity and receptor binding. It can be used as a tool compound to study biological pathways and mechanisms.

Medicine: N-(1-(benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide has potential therapeutic applications, including its use as an antimicrobial agent, anti-inflammatory agent, and in the treatment of certain cancers. Its ability to interact with biological targets makes it a valuable candidate for drug development.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(1-(benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with N-(1-(benzofuran-2-yl)propan-2-yl)-5-chlorothiophene-2-sulfonamide

Key Differences :

- Aromatic System : The target compound uses a 2-fluorobenzene ring, whereas the analog substitutes this with a 5-chlorothiophene group. Thiophene’s sulfur atom introduces distinct electronic properties compared to benzene, including reduced aromaticity and enhanced polarizability.

- Substituent Effects : Fluorine (σp = 0.06) is less electron-withdrawing than chlorine (σp = 0.23), leading to differences in sulfonamide acidity and reactivity.

- Molecular Weight: The thiophene analog has a higher molecular weight (355.9 g/mol) due to the sulfur atom and chlorine substituent, compared to the target compound’s calculated molecular weight of 333.3 g/mol (C₁₆H₁₅FNO₃S).

Table 1: Structural and Molecular Comparison

Comparison with Benzofuran-Based Amines (e.g., 5-MAPB)

Key Differences :

- Functional Group : The target compound features a sulfonamide (-SO₂NH-), while 5-MAPB (1-(benzofuran-5-yl)-N-methylpropan-2-amine) contains a secondary amine. Sulfonamides are more acidic (pKa ~10) compared to amines (pKa ~9–11 for aromatic amines), affecting solubility and binding interactions.

- Pharmacological Implications: 5-MAPB is a psychoactive substance targeting monoamine transporters, whereas the sulfonamide group in the target compound may confer different biological targets, such as enzyme inhibition (e.g., carbonic anhydrase) .

Comparison with Nitrobenzenesulfonamide Derivatives

The nitrobenzenesulfonamide in ((S)-N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide) highlights the impact of substituent electronic effects:

Comparison with Cyclobutanecarboxamide Analog

The cyclobutanecarboxamide derivative () replaces the sulfonamide with an amide (-CONH-):

- Hydrogen-Bonding Capacity: Sulfonamides exhibit stronger hydrogen-bond donor/acceptor capabilities compared to amides, influencing target binding.

Table 2: Functional Group and Substituent Impact

| Compound Type | Key Feature | Potential Advantage |

|---|---|---|

| Target Compound | 2-Fluorobenzenesulfonamide | Enhanced acidity, moderate steric effects |

| 5-Chlorothiophene Analog | Thiophene + Chlorine | Increased polarizability, halogen bonding |

| 5-MAPB | Secondary Amine | Psychoactivity, transporter affinity |

| Nitrobenzenesulfonamide | Nitro Group | High reactivity, strong electron withdrawal |

Q & A

Q. Answer :

- Co-crystallization : Add 5% camphorsulfonic acid to induce crystal lattice formation .

- Temperature Gradients : Slowly cool saturated DMSO solutions from 60°C to 4°C over 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.